EB 47
EB 47
EB 47 is an inhibitor of poly(ADP-ribose) polymerase 1 (PARP1; IC50 = 45 nM) and a dual site inhibitor of tankyrase 2 (TNKS2; IC50 = 45 nM). It also inhibits tankyrase 1 (TNKS1) and PARP10 (IC50s = 410 and 1,179 nM, respectively). EB 47 (10 mg/kg per hour) reduces infarct volume in a rat model of ischemia-reperfusion injury induced by middle cerebral artery occlusion (MCAO).
Potent inhibitor of PARP-1 (IC50 = 45 nM). Reduces infarct volume in both a rat transient middle cerebral arterial occlusion model and a cardiac reperfusion model.
Potent inhibitor of PARP-1 (IC50 = 45 nM). Reduces infarct volume in both a rat transient middle cerebral arterial occlusion model and a cardiac reperfusion model.
Brand Name:
Vulcanchem
CAS No.:
1190332-25-2
VCID:
VC0004822
InChI:
InChI=1S/C24H27N9O6.2ClH/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37;;/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28);2*1H/t17-,18?,19+,24-;;/m1../s1
SMILES:
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl
Molecular Formula:
C24H27N9O6.2HCl
Molecular Weight:
610.45
EB 47
CAS No.: 1190332-25-2
Cat. No.: VC0004822
Molecular Formula: C24H27N9O6.2HCl
Molecular Weight: 610.45
* For research use only. Not for human or veterinary use.
Specification
| Description | EB 47 is an inhibitor of poly(ADP-ribose) polymerase 1 (PARP1; IC50 = 45 nM) and a dual site inhibitor of tankyrase 2 (TNKS2; IC50 = 45 nM). It also inhibits tankyrase 1 (TNKS1) and PARP10 (IC50s = 410 and 1,179 nM, respectively). EB 47 (10 mg/kg per hour) reduces infarct volume in a rat model of ischemia-reperfusion injury induced by middle cerebral artery occlusion (MCAO). Potent inhibitor of PARP-1 (IC50 = 45 nM). Reduces infarct volume in both a rat transient middle cerebral arterial occlusion model and a cardiac reperfusion model. |
|---|---|
| CAS No. | 1190332-25-2 |
| Molecular Formula | C24H27N9O6.2HCl |
| Molecular Weight | 610.45 |
| IUPAC Name | 2-[4-[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide;dihydrochloride |
| Standard InChI | InChI=1S/C24H27N9O6.2ClH/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37;;/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28);2*1H/t17-,18?,19+,24-;;/m1../s1 |
| SMILES | C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl |
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